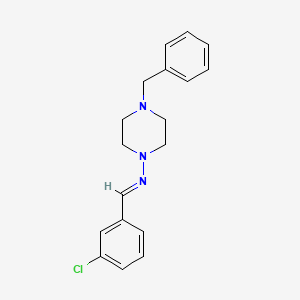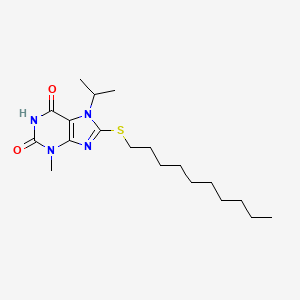![molecular formula C31H24ClNO6S B11995118 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate CAS No. 1396966-23-6](/img/structure/B11995118.png)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo es un complejo compuesto orgánico que pertenece a la clase de derivados de cromano-4-ona. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cromano-4-ona, un grupo clorofenilo y una porción de sulfonilamino-fenilpropanoato. Es de gran interés en diversos campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo normalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Cromano-4-ona: El núcleo de cromano-4-ona se puede sintetizar mediante la condensación de salicilaldehído con un β-cetoéster apropiado en condiciones ácidas.
Introducción del Grupo Clorofenilo: El grupo clorofenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts utilizando cloruro de 4-clorobenzoilo y un catalizador de cloruro de aluminio.
Formación de la Porción de Sulfonilamino-fenilpropanoato: Este paso implica la reacción de cloruro de 4-metilbencensulfonilo con un derivado de aminoácido apropiado, seguido de esterificación con el intermedio de cromano-4-ona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de ácido carboxílico.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de derivados de alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo, utilizando reactivos como el metóxido de sodio o el cianuro de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Derivados de ácido carboxílico.
Reducción: Derivados de alcohol.
Sustitución: Derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo implica su interacción con objetivos moleculares específicos y vías. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición de la actividad de las enzimas implicadas en procesos biológicos clave.
Modulación de Receptores: Interacción con receptores celulares para alterar las vías de transducción de señales.
Inducción de Apoptosis: Activación de la muerte celular programada en células cancerosas mediante la activación de vías apoptóticas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(2-clorofenil)-4-oxo-4H-croman-7-ilo
- 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-bromofenil)-4-oxo-4H-croman-7-ilo
- 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-fluorofenil)-4-oxo-4H-croman-7-ilo
Singularidad
La singularidad de 2-{[(4-metilfenil)sulfonil]amino}-3-fenilpropanoato de 3-(4-clorofenil)-4-oxo-4H-croman-7-ilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1396966-23-6 |
|---|---|
Fórmula molecular |
C31H24ClNO6S |
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C31H24ClNO6S/c1-20-7-14-25(15-8-20)40(36,37)33-28(17-21-5-3-2-4-6-21)31(35)39-24-13-16-26-29(18-24)38-19-27(30(26)34)22-9-11-23(32)12-10-22/h2-16,18-19,28,33H,17H2,1H3 |
Clave InChI |
SSXLJCCILUCTAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


